6-O-beta-D-Galactopyranosyl-D-galactose

Overview

Description

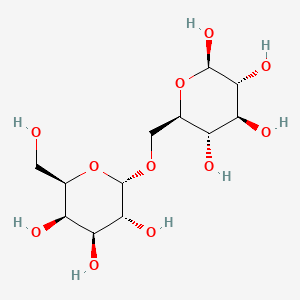

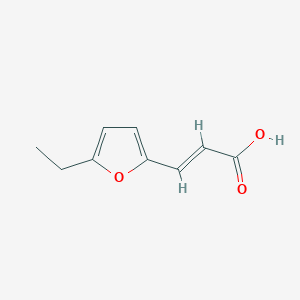

Melibiose is a reducing disaccharide formed by an α-1,6 linkage between galactose and glucose (D-Gal-(α1→6)-D-Glc) . It is a naturally occurring sugar found in some plant juices and is known for its role in differentiating between yeast species, as it can be broken down by the enzyme alpha-galactosidase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Melibiose can be synthesized through the hydrolysis of raffinose, a trisaccharide, using the enzyme invertase. This reaction produces melibiose and fructose . The hydrolysis process involves breaking the glycosidic bond in raffinose under specific conditions, typically in the presence of water and at an optimal pH and temperature for the enzyme activity.

Industrial Production Methods: Industrial production of melibiose often involves whole-cell biocatalysis using strains of Saccharomyces cerevisiae. This method leverages the natural enzymatic activity of the yeast to convert raffinose into melibiose and fructose. The process is optimized by selecting yeast strains with high activity of key enzymes such as invertase and alpha-galactosidase .

Chemical Reactions Analysis

Types of Reactions: Melibiose undergoes several types of chemical reactions, including:

Oxidation: Melibiose, being a reducing sugar, can participate in oxidation reactions where it reduces other compounds while itself being oxidized.

Common Reagents and Conditions:

Hydrolysis: The enzyme alpha-galactosidase is commonly used for hydrolysis, typically under mild conditions (neutral pH and moderate temperature).

Oxidation: Oxidizing agents such as potassium permanganate or bromine water can be used to oxidize melibiose.

Major Products Formed:

Hydrolysis: The major products are glucose and galactose.

Oxidation: The oxidation of melibiose can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

Melibiose has several applications in scientific research:

Advanced Glycation End-Products (AGEs): Melibiose is used in the study of glycation processes, where it forms melibiose-derived advanced glycation end-products (MAGEs) that are analyzed for their impact on protein structure and function.

Microbial Differentiation: Melibiose is used to differentiate between yeast species based on their ability to metabolize the sugar.

Mechanism of Action

Melibiose exerts its effects primarily through its interaction with specific enzymes and transporters:

Enzymatic Breakdown: Melibiose is hydrolyzed by alpha-galactosidase into glucose and galactose, which can then enter various metabolic pathways.

Transport Mechanisms: In certain fungi and bacteria, melibiose is transported across cell membranes by specific transport proteins such as the melibiose transporter (MelB), which uses sodium ions or protons for cotransport.

Comparison with Similar Compounds

Melibiose is similar to other disaccharides such as:

Melibiose’s uniqueness lies in its specific α-1,6 linkage and its role in differentiating between yeast species, making it a valuable tool in microbiology and biochemistry .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-ZZFZYMBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267541 | |

| Record name | 6-O-α-D-Galactopyranosyl-β-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13299-21-3, 585-99-9 | |

| Record name | 6-O-α-D-Galactopyranosyl-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13299-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-O-α-D-Galactopyranosyl-β-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melibiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Aminophenyl)ethyl]acetamide sulfate](/img/structure/B3418925.png)